molecular formula C16H15N3O4S B7060646 N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide

N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B7060646
M. Wt: 345.4 g/mol
InChI Key: GCKDJEXIXWNNOD-UHFFFAOYSA-N
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Description

N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide is a complex organic compound featuring a furan ring, an oxadiazole ring, and an indene sulfonamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with furan-2-carboxylic acid hydrazide as a starting material.

  • Ring Closure Reaction: The furan-2-carboxylic acid hydrazide undergoes a ring closure reaction with carbon disulfide to form 5-furan-2-yl-1,2,4-oxadiazole-3-thiol.

  • Mannich Reaction: The resulting oxadiazole compound is then subjected to a Mannich reaction with formaldehyde and a suitable amine to introduce the indene sulfonamide group.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve large-scale production efficiently.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted derivatives with different functional groups

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-24(21,13-7-6-11-3-1-4-12(11)9-13)17-10-15-18-16(23-19-15)14-5-2-8-22-14/h2,5-9,17H,1,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKDJEXIXWNNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NCC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as antibacterial, antiviral, or anti-inflammatory activities. Industry: It can be used in the development of new materials, catalysts, or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide depends on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • Furan-2-carboxylic acid hydrazide derivatives

  • 1,2,4-oxadiazole derivatives

  • Indene sulfonamide derivatives

Uniqueness: N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Further research and development could uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

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